Product packaging for Cephaprin(Cat. No.:CAS No. 1205565-31-6)

Cephaprin

Cat. No.: B13393267
CAS No.: 1205565-31-6
M. Wt: 423.5 g/mol
InChI Key: UQLLWWBDSUHNEB-UHFFFAOYSA-N
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Description

Historical Context of Cephalosporin (B10832234) Discovery and Development

Origin from Acremonium (formerly Cephalosporium) Fungi

The history of cephalosporins, a prominent class of β-lactam antibiotics, began in 1945 with the work of the Italian pharmacologist Giuseppe Brotzu. asm.org He discovered a fungus, later identified as Cephalosporium acremonium (now known as Acremonium chrysogenum), in a sewage outfall off the coast of Sardinia. nih.govresearchgate.net Brotzu observed that this fungus produced substances with antibacterial properties. nih.gov Further investigation into the culture filtrates of this fungus revealed its ability to inhibit the growth of Staphylococcus aureus. nih.gov

Subsequent research, notably by Sir Edward Abraham and Guy Newton in England, led to the isolation of several antibiotic substances from these fungal cultures, which were named cephalosporin P, N, and C. nih.gov Among these, cephalosporin C, discovered in 1953, became the foundational compound for the development of the entire class of cephalosporin antibiotics. mssm.edu While naturally produced cephalosporin C exhibited only weak antibacterial activity, its stable structure made it an ideal candidate for chemical modification. researchgate.net

Early Semi-Synthetic Production of Cephalosporins

The true therapeutic potential of cephalosporins was unlocked through the development of semi-synthetic production methods. A critical breakthrough was the isolation of the core chemical structure of cephalosporin C, known as 7-aminocephalosporanic acid (7-ACA). pexacy.com This process involved cleaving the α-aminoadipoyl side chain from the naturally produced cephalosporin C. nih.gov

The availability of 7-ACA provided a versatile nucleus that could be chemically modified by attaching various side chains. pexacy.com This allowed for the creation of a multitude of semi-synthetic cephalosporin derivatives with improved potency, expanded spectrum of activity, and better pharmacokinetic properties compared to the original cephalosporin C. pexacy.comnih.gov This pioneering work in semi-synthetic production paved the way for the development of thousands of cephalosporin compounds, which are now categorized into different "generations" based on their antimicrobial characteristics. mssm.edupexacy.com

Classification within Cephalosporin Generations

Cephapirin (B1668819) as a First-Generation Cephalosporin

Cephapirin is classified as a first-generation cephalosporin. asm.orgmdpi.com The "generation" classification system for cephalosporins is based on their spectrum of antimicrobial activity, with successive generations generally showing increased activity against Gram-negative bacteria. asm.orgasm.org

First-generation cephalosporins are characterized by their strong activity primarily against Gram-positive bacteria, including Staphylococcus and Streptococcus species. asm.orgcapes.gov.br They also possess moderate activity against some Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govavma.org However, they are not effective against other Gram-negative organisms like Pseudomonas aeruginosa or Enterobacter species. nih.govnih.gov Cephapirin shares this characteristic spectrum of activity with other first-generation cephalosporins. ymaws.com

Overview of Academic Research Significance

Research Contributions to Antimicrobial Science

Academic research on Cephapirin has provided valuable insights into the efficacy and antibacterial spectrum of first-generation cephalosporins. Early in vitro studies were crucial in defining its antimicrobial profile. For instance, research demonstrated that Cephapirin could inhibit the growth of Staphylococcus aureus at concentrations ranging from 0.09 to 12.5 µg/mL. nih.gov Further studies established its effectiveness against other Gram-positive bacteria, including S. epidermidis, S. viridans, and S. pyogenes, with inhibitory concentrations of less than 1 µg/mL. nih.gov

Research has also quantified Cephapirin's activity against certain Gram-negative bacteria. Studies have shown that at a concentration of 7.5 µg/mL or less, Cephapirin inhibited 100% of tested strains of Escherichia coli and Proteus mirabilis, and over 80% of Klebsiella species. asm.orgnih.gov However, its high resistance against organisms like Serratia, Pseudomonas, and indole-positive Proteus strains was also documented. nih.gov

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Cephapirin for various pathogens as determined in academic research, which is a key measure of an antibiotic's in vitro potency.

PathogenMIC Range (µg/mL)Susceptible Isolates (%)
Staphylococcus aureus0.09 - 12.5100%
Escherichia coli≤ 7.5100%
Proteus mirabilis≤ 7.5100%
Klebsiella species≤ 7.5> 80%
Staphylococcus epidermidis< 1Data Not Available
Streptococcus viridans< 1Data Not Available
Streptococcus pyogenes< 1Data Not Available

Clinical research has further substantiated these in vitro findings. For example, a study involving 77 patients with various infections found Cephapirin to be effective in treating 27 out of 32 patients with pulmonary infections and 6 out of 7 patients with staphylococcal or streptococcal soft tissue infections. nih.gov In the same study, 19 out of 25 patients with urinary tract infections had a negative culture during therapy. nih.gov Another clinical evaluation involving 27 patients showed a positive response to Cephapirin therapy in 25 cases, which included 20 patients with pneumonia. nih.gov

Relevance in Environmental Contamination and Resistance Studies

The widespread use of Cephapirin in both human and veterinary medicine has led to its emergence as an environmental contaminant of concern. The primary route of entry into the environment is through the excretion of the unmetabolized drug from treated individuals and animals. nih.gov Wastewater treatment plants (WWTPs) are often not equipped to fully eliminate these compounds, leading to their release into aquatic ecosystems. nih.govnih.gov Furthermore, the application of manure from treated livestock as agricultural fertilizer introduces Cephapirin directly into terrestrial environments. mdpi.com

The presence of Cephapirin in the environment, even at sub-inhibitory concentrations, can exert selective pressure on microbial communities, favoring the survival and proliferation of bacteria that harbor resistance genes. nih.govmdpi.com This contributes to the environmental reservoir of antibiotic resistance, a global health threat. Academic research, therefore, focuses on understanding the occurrence, fate, and ecological impact of Cephapirin, as well as its specific role in the selection and dissemination of antibiotic resistance genes.

Environmental Contamination: Detection and Distribution

Numerous studies have developed and applied sensitive analytical methods to detect and quantify Cephapirin in various environmental matrices. These investigations provide crucial data on the extent of its environmental contamination.

A study on the excretion of Cephapirin in dairy cows following intramammary infusion revealed its presence in both feces and urine, highlighting a direct pathway for its introduction into agricultural settings through manure. nih.gov The limit of quantification for this study was determined to be 4.02 µg/kg for feces and 0.96 µg/L for urine. nih.gov

While widespread monitoring data for Cephapirin in surface waters and soils remain somewhat limited compared to other antibiotics, research on related cephalosporins provides a broader context. For instance, studies have detected various cephalosporins in wastewater influents and effluents, surface water, and groundwater. researchgate.net The method detection limits for a range of cephalosporins in different water samples have been reported to be in the low ng/L to µg/L range. researchgate.net

Table 1: Detection of Cephapirin in Environmental and Related Matrices This table is interactive and allows for sorting and filtering of data.

Matrix Study Focus Method of Analysis Limit of Quantification (LOQ) / Detection (LOD) Key Findings Reference
Bovine Feces Excretion from dairy cows UPLC-MS/MS 4.02 µg/kg (LOQ) Cephapirin is excreted in feces, providing a direct route to the environment via manure. nih.gov
Bovine Urine Excretion from dairy cows UPLC-MS/MS 0.96 µg/L (LOQ) Urinary excretion is a significant pathway for Cephapirin to enter the environment. nih.gov
Wastewater General cephalosporin monitoring HPLC-UV 26 to 59 ng/L (MDL for various cephalosporins) WWTPs are a key source of cephalosporin contamination in aquatic environments. researchgate.net
Surface Water General cephalosporin monitoring HPLC-UV 26 to 59 ng/L (MDL for various cephalosporins) Cephalosporins are detected in surface waters, indicating incomplete removal by WWTPs. researchgate.net
Groundwater General cephalosporin monitoring HPLC-UV 26 to 59 ng/L (MDL for various cephalosporins) The presence of cephalosporins in groundwater raises concerns about drinking water safety. researchgate.net

Role in Antibiotic Resistance

The presence of Cephapirin in the environment is intrinsically linked to the promotion of antibiotic resistance. The primary mechanism of resistance to Cephapirin and other β-lactam antibiotics is the production of β-lactamase enzymes, which are encoded by a diverse array of genes known as bla genes. nih.govnih.gov The introduction of Cephapirin into microbial communities can select for bacteria carrying these resistance genes.

A significant study investigated the reduction of Cephapirin and antibiotic resistance genes (ARGs) in dairy manure slurries under different temperature and pH conditions. This research directly links the presence of Cephapirin to the abundance of specific ARGs. The study quantified the beta-lactam resistance gene, cfxA, alongside other ARGs, and found that increasing temperature and pH could facilitate the reduction of both Cephapirin and the associated resistance genes.

Research into the co-occurrence of β-lactam resistance genes in wastewater and other environmental settings further underscores the role of cephalosporins in driving resistance. nih.govmdpi.com Studies have identified the presence of various bla genes, including those conferring resistance to cephalosporins, in wastewater treatment plant influents and effluents, indicating that these facilities are hotspots for the dissemination of antibiotic resistance. nih.gov While not always specific to Cephapirin, this body of research provides a strong inferential link between the environmental presence of cephalosporins and the proliferation of resistance mechanisms.

Table 2: Research Findings on Cephapirin and Antibiotic Resistance This table is interactive and allows for sorting and filtering of data.

Research Area Key Findings Implication for Antibiotic Resistance Reference
Dairy Manure Treatment Increasing temperature and pH in manure slurries reduced both Cephapirin concentrations and the abundance of the cfxA beta-lactamase gene. Demonstrates a direct link between Cephapirin presence and the prevalence of a specific resistance gene in an agricultural context. Manure management can mitigate the spread of resistance.
Wastewater Treatment Plants WWTPs are identified as reservoirs for a wide variety of β-lactam resistance genes (bla genes), which are not completely removed during the treatment process. Highlights the role of wastewater in disseminating resistance genes, including those effective against cephalosporins, into the environment. nih.gov
Environmental Microbiota The presence of antibiotics in the environment exerts selective pressure, leading to the enrichment of antibiotic resistance genes within the native microbial communities. Cephapirin, as an environmental contaminant, contributes to the overall environmental resistome, increasing the pool of resistance genes available for horizontal gene transfer to pathogens. nih.govmdpi.com
Co-selection Mechanisms Heavy metals and other environmental pollutants can co-select for antibiotic resistance, meaning the presence of these substances can also favor bacteria resistant to antibiotics like Cephapirin. The environmental fate of Cephapirin and its impact on resistance cannot be viewed in isolation; other environmental stressors can exacerbate the problem of antibiotic resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O6S2 B13393267 Cephaprin CAS No. 1205565-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLLWWBDSUHNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860266
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205565-31-6
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Insights into Cephapirin S Activity

Cellular and Molecular Mechanisms of Antibacterial Action

The primary antibacterial effect of Cephapirin (B1668819) is achieved through the targeted disruption of the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity and viability of the bacterial cell. humanitas.netymaws.comyoutube.com This process involves a series of interactions with key bacterial enzymes.

Inhibition of Bacterial Cell Wall Synthesis

Cephapirin exerts its bactericidal activity by inhibiting the synthesis of the bacterial peptidoglycan cell wall. drugbank.comyoutube.comnih.gov The peptidoglycan layer provides structural support to the bacterial cell, protecting it from osmotic lysis. uomustansiriyah.edu.iqmicrobenotes.com Cephapirin's action disrupts the final and crucial transpeptidation step in the assembly of this protective layer. nih.govwikipedia.org By preventing the formation of peptidoglycan cross-links, the cell wall's structural integrity is compromised. mcmaster.canih.gov This inhibition is most effective when bacteria are actively replicating, as this is when cell wall synthesis occurs. ymaws.comuomustansiriyah.edu.iq The resulting weakened cell wall cannot withstand the internal turgor pressure, leading to cell lysis and death. uomustansiriyah.edu.iqnih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

The molecular targets of Cephapirin and other β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). drugbank.comyoutube.commhmedical.com These enzymes, located in the bacterial cytoplasmic membrane, are responsible for the final steps of peptidoglycan synthesis, including the cross-linking of peptide chains that gives the cell wall its rigidity. uomustansiriyah.edu.iqwikipedia.orgbasicmedicalkey.com Cephapirin forms a covalent bond with these PBPs, inactivating them and thereby halting cell wall construction. mcmaster.cabasicmedicalkey.com

Cephapirin demonstrates a notable affinity for various PBPs, which is fundamental to its antibacterial action. drugbank.comnih.gov Research on Bacillus subtilis has shown that Cephapirin binds to most of the essential PBPs. However, it exhibits a significant exception in that it does not bind to D-alanine carboxypeptidase, another type of penicillin-binding protein, even at high concentrations. nih.govnih.gov This specificity highlights the nuanced interactions between the antibiotic and its target enzymes within the bacterial cell.

Target ProteinOrganismAction
Penicillin-binding protein 1A (PBP1A)Clostridium perfringensInhibitor
Various PBPs (excluding D-alanine carboxypeptidase)Bacillus subtilisBinds and Inhibits

This table summarizes the known interactions of Cephapirin with specific Penicillin-Binding Proteins.

The ability of Cephapirin to inhibit PBPs is based on its structural similarity to the natural substrates of these enzymes. The β-lactam ring structure of Cephapirin mimics the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the peptidoglycan precursor strands. microbenotes.comwikipedia.org PBPs, specifically transpeptidases, normally bind to this D-Ala-D-Ala moiety to catalyze the cross-linking reaction. uomustansiriyah.edu.iqwikipedia.org Due to its structural analogy, Cephapirin effectively competes for the active site of the PBP, leading to the formation of a stable, covalent bond that irreversibly inhibits the enzyme. microbenotes.commhmedical.com This molecular mimicry is the cornerstone of its mechanism to disrupt cell wall synthesis.

Bactericidal Effects

The inhibition of cell wall synthesis by Cephapirin ultimately results in a bactericidal, or bacteria-killing, effect. drugbank.comymaws.comyoutube.com Once the PBPs are inactivated and peptidoglycan cross-linking is blocked, the bacterium can no longer maintain its cell wall, especially during growth and division. uomustansiriyah.edu.iqnih.gov The compromised cell wall leads to a loss of structural integrity, rendering the bacterium susceptible to osmotic pressure and causing it to rupture, a process known as cell lysis. mcmaster.canih.gov This definitive lethal action makes Cephapirin an effective agent against susceptible bacterial populations. nih.gov

Enzymatic Interactions and Cellular Pathways

Beyond its primary interaction with PBPs, Cephapirin's efficacy is also influenced by its interactions with other bacterial enzymes, particularly β-lactamases. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. mhmedical.com Cephapirin is reported to be more resistant to degradation by some β-lactamases, such as penicillinase, compared to penicillins. drugbank.comnih.gov This resistance allows it to remain effective against certain penicillin-resistant staphylococci. nih.gov

Furthermore, studies in Bacillus subtilis have indicated that Cephapirin may have effects beyond direct PBP inhibition. At concentrations sufficient to cause cell death, Cephapirin was found to inhibit the formation of D-alanine carboxypeptidase. nih.gov The research also observed that a portion of this membrane-bound enzyme was released into the surrounding medium upon incubation with the antibiotic. nih.gov This suggests that Cephapirin might also affect the formation and stability of the bacterial cytoplasmic membrane, indicating a more complex interaction with bacterial cellular pathways than previously understood. nih.gov

EnzymeInteraction with CephapirinOutcome
Penicillin-Binding Proteins (PBPs)Covalent bonding and inhibitionInhibition of cell wall synthesis
β-lactamases (e.g., Penicillinase)Increased resistance to hydrolysisMaintained antibacterial activity
D-alanine carboxypeptidaseInhibition of enzyme formationDisruption of cell membrane processes

This table outlines the key enzymatic interactions of Cephapirin and their consequences.

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Organisms

Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, demonstrates a wide spectrum of bactericidal activity, effectively targeting both Gram-positive and Gram-negative bacteria. drugbank.comnih.gov Its mechanism of action involves the inhibition of bacterial cell wall synthesis. drugbank.comymaws.comhumanitas.net This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the formation of the peptidoglycan layer of the bacterial cell wall. drugbank.comnih.gov By binding to these proteins, Cephapirin disrupts the structural integrity of the cell wall, leading to cell lysis and death. youtube.com

The antibacterial spectrum of Cephapirin is comparable to that of cephalothin, another first-generation cephalosporin. nih.govasm.org It shows potent activity against a variety of pathogenic bacteria.

Gram-Positive Activity: Cephapirin is particularly effective against many Gram-positive cocci. It inhibits Staphylococcus aureus at concentrations ranging from 0.09 to 12.5 µg/ml. nih.govmedchemexpress.com Other Gram-positive organisms, such as Staphylococcus epidermidis, Streptococcus viridans, Streptococcus pyogenes, and Diplococcus pneumoniae, are typically inhibited by concentrations of less than 1 µg/ml. nih.govmedchemexpress.com However, Enterococcus species are more resistant, requiring a higher concentration of 25 µg/ml for inhibition. nih.govasm.org

Gram-Negative Activity: The activity of Cephapirin extends to several Gram-negative bacilli. It has been shown to inhibit approximately 65% of Escherichia coli strains. nih.govasm.org It is also effective against all tested strains of Klebsiella, indole-negative Proteus, and Salmonella. nih.govasm.org In contrast, certain Gram-negative bacteria exhibit high resistance to Cephapirin, including Serratia, Pseudomonas, indole-positive Proteus, and Erwinia strains. nih.govasm.org

The following table summarizes the in vitro activity of Cephapirin against various bacterial strains.

Bacterial SpeciesTypeMinimal Inhibitory Concentration (MIC)
Staphylococcus aureusGram-Positive0.09 - 12.5 µg/ml
Staphylococcus epidermidisGram-Positive< 1 µg/ml
Streptococcus viridansGram-Positive< 1 µg/ml
Streptococcus pyogenesGram-Positive< 1 µg/ml
Diplococcus pneumoniaeGram-Positive< 1 µg/ml
EnterococcusGram-Positive25 µg/ml
Escherichia coliGram-NegativeVariable (Effective against ~65% of strains)
Klebsiella spp.Gram-NegativeSusceptible
Indole-Negative ProteusGram-NegativeSusceptible
Salmonella spp.Gram-NegativeSusceptible
Serratia spp.Gram-NegativeHighly Resistant
Pseudomonas spp.Gram-NegativeHighly Resistant
Indole-Positive ProteusGram-NegativeHighly Resistant
Erwinia spp.Gram-NegativeHighly Resistant

Resistance to Beta-Lactamases

A key feature of Cephapirin's mechanistic profile is its stability against beta-lactamases, enzymes produced by some bacteria that inactivate beta-lactam antibiotics like penicillins. drugbank.com These enzymes, which can be determined by chromosomal or plasmid DNA, cleave the beta-lactam ring that is central to the antibiotic's structure, rendering it ineffective. nih.govdrugs.com The production of beta-lactamases is a primary mechanism of bacterial resistance. nih.gov

Cephapirin is more resistant to the action of these enzymes than penicillins are. drugbank.com This enhanced stability allows it to remain effective against certain penicillin-resistant strains, particularly staphylococci (excluding methicillin-resistant staphylococci). drugbank.com The level of resistance mediated by beta-lactamases depends on several factors, including the amount of enzyme produced, its location (extracellular in Gram-positive and periplasmic in Gram-negative bacteria), and the enzyme's specific activity. nih.gov While Cephapirin shows good stability, some powerful, broad-spectrum beta-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC-producing enzymes, can hydrolyze third-generation cephalosporins and may also impact first-generation agents. mdpi.com

The structural characteristics of cephalosporins, including the dihydrothiazine ring attached to the beta-lactam ring, confer greater intrinsic resistance to many common beta-lactamases compared to the thiazolidine ring found in penicillins. mdpi.com This inherent stability is a crucial aspect of Cephapirin's effectiveness against beta-lactamase-producing bacteria.

Investigation of Cephalosporin Influence on Mitochondrial Enzyme Activity (e.g., in mammalian cell types)

While cephalosporins are designed to target bacterial cells, research has indicated that they can exert off-target effects on mammalian cells, specifically on mitochondrial function. escholarship.org The endosymbiotic theory posits that mitochondria share a common ancestry with bacteria, which may explain their susceptibility to certain antibiotics. oup.comcambridge.org

Studies on various cephalosporins have demonstrated the potential for mitochondrial respiratory toxicity. nih.govnih.gov This toxicity can manifest as an inhibition of mitochondrial respiration and a decrease in the uptake of essential substrates. nih.govnih.gov For instance, research on nephrotoxic cephalosporins like cephaloglycin has shown that they can decrease both respiration with and the net uptake of succinate in renal cortical mitochondria. nih.govnih.gov This effect is thought to be a key factor in the nephrotoxicity associated with some cephalosporins. escholarship.org The proposed mechanism involves the inhibition of mitochondrial anionic substrate transporters, which becomes irreversible through the acylation of these carriers. nih.gov

The impact on mitochondrial function can lead to a state of mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS) and a shift towards glycolytic metabolism. cambridge.org In vitro studies using human cell lines have shown that some antibiotics can cause mitochondria to become swollen and vacuolated, with disrupted cristae, and can suppress the mitochondrial membrane potential. cambridge.org While research in this area has often focused on more nephrotoxic cephalosporins, the shared mechanism of action among antibiotics in this class suggests that effects on mitochondrial enzyme activity are a relevant area of investigation for understanding the complete biological profile of compounds like Cephapirin. escholarship.orgoup.com

Mechanisms of Antimicrobial Resistance to Cephapirin

Enzyme-Mediated Resistance Mechanisms

The most prevalent form of resistance to β-lactam antibiotics, including cephapirin (B1668819), is mediated by the production of enzymes that can neutralize the antibiotic molecule, rendering it ineffective.

The primary and most clinically significant mechanism of enzyme-mediated resistance involves the production of β-lactamase enzymes. These enzymes catalyze the hydrolysis of the amide bond within the β-lactam ring, the core structural component of penicillins and cephalosporins responsible for their antibacterial activity. youtube.comnih.gov The opening of this ring results in an inactive molecule that is incapable of binding to its target, the penicillin-binding proteins (PBPs). youtube.com This enzymatic degradation effectively disarms the antibiotic before it can exert its bactericidal effect. nih.gov

Given the vast diversity of β-lactamase enzymes, several classification systems have been developed to categorize them based on their molecular structure and functional characteristics. The two most widely used systems are the Ambler molecular classification and the Bush-Jacoby-Medeiros functional classification. microbeonline.commicrobenotes.comuomosul.edu.iq

The Ambler classification categorizes β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. streck.com

Class A, C, and D enzymes are serine-β-lactamases, utilizing a serine residue in their active site for catalysis. streck.comucv.ve

Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions as a cofactor for their hydrolytic activity. streck.comucv.ve

The Bush-Jacoby-Medeiros functional classification groups β-lactamases based on their substrate profiles and their susceptibility to various inhibitors. uomosul.edu.iq

Group 1 consists of cephalosporinases (Ambler Class C) that are not well inhibited by clavulanic acid. uomosul.edu.iq

Group 2 is a broad category of serine β-lactamases (Ambler Classes A and D) that includes penicillinases and broad-spectrum β-lactamases, many of which are susceptible to inhibition by clavulanic acid. uomosul.edu.iqucv.ve This group is further divided into subgroups; for instance, subgroup 2b enzymes readily hydrolyze penicillins and early cephalosporins like cephapirin. nih.govscribd.com

Group 3 comprises the metallo-β-lactamases (Ambler Class B), which are resistant to inhibition by clavulanic acid but are inhibited by metal ion chelators like EDTA. microbeonline.comuomosul.edu.iq

Cephapirin, as a first-generation cephalosporin (B10832234), is susceptible to hydrolysis by a wide range of β-lactamases, particularly those in Ambler Class A (including many TEM and SHV variants found in subgroup 2b) and Class C (cephalosporinases). microbenotes.comuomosul.edu.iqnih.gov Extended-spectrum β-lactamases (ESBLs), which are often derivatives of TEM and SHV enzymes, also efficiently hydrolyze first-generation cephalosporins. microbenotes.com

Table 1: Classification and Substrate Specificity of Beta-Lactamases Relevant to Cephapirin Resistance
Ambler ClassBush-Jacoby-Medeiros GroupEnzyme TypeCommon ExamplesHydrolytic Activity against First-Generation Cephalosporins (e.g., Cephapirin)Inhibition by Clavulanic Acid
A2b, 2beSerine Penicillinases/ESBLsTEM-1, TEM-2, SHV-1, CTX-MHighYes
B3Metallo-β-LactamasesNDM, VIM, IMPVariable to HighNo
C1Serine CephalosporinasesAmpC, CMYHighNo
D2dSerine OxacillinasesOXA variantsVariablePoor

To counteract the activity of β-lactamases, a key strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. nih.goverpublications.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are themselves β-lactam molecules that can bind to the active site of the β-lactamase. They act as "suicide inhibitors," forming a stable, inactive complex with the enzyme, thereby protecting the partner antibiotic from hydrolysis. This allows the antibiotic to reach its PBP target and exert its antibacterial effect. nih.gov

The effectiveness of these inhibitors is largely directed against Class A β-lactamases. biomedpharmajournal.org Therefore, combinations of a β-lactam antibiotic and a β-lactamase inhibitor can restore the activity of the antibiotic against bacteria producing these types of enzymes. nih.gov However, these conventional inhibitors are generally not effective against Class C (AmpC) and Class D (OXA) β-lactamases, and they have no activity against Class B metallo-β-lactamases. biomedpharmajournal.org

While β-lactamase production is the predominant mechanism of enzymatic inactivation for cephapirin and other cephalosporins, other less common enzymatic pathways have been described for different classes of antibiotics. These can include modification of the antibiotic molecule by enzymes such as phosphotransferases or acetyltransferases. However, for β-lactam antibiotics like cephapirin, resistance is overwhelmingly attributed to the hydrolytic destruction of the β-lactam ring by β-lactamases.

Beta-Lactamase Production and Hydrolysis of the Beta-Lactam Ring

Target Site Modification and Alteration

A second major strategy for bacterial resistance to β-lactam antibiotics involves modifications to the molecular target of the drug, which prevents the antibiotic from binding effectively.

Cephalosporins, including cephapirin, exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. scienceopen.com By inhibiting PBPs, β-lactam antibiotics disrupt cell wall integrity, leading to cell lysis and death. uomosul.edu.iq

Resistance can arise through genetic mutations in the genes encoding PBPs. scienceopen.com These mutations can lead to the production of altered PBPs with a reduced affinity for β-lactam antibiotics. nih.gov Even if the antibiotic is present and not degraded by β-lactamases, it cannot bind to its target with sufficient avidity to inhibit cell wall synthesis.

A clinically significant example of this mechanism is found in Methicillin-resistant Staphylococcus aureus (MRSA). MRSA acquires a gene (mecA) that encodes for a novel PBP, known as PBP2a. open.edumdpi.com PBP2a has a very low affinity for most β-lactam antibiotics, including first-generation cephalosporins. open.edumdpi.com In the presence of these antibiotics, PBP2a can take over the essential functions of the native PBPs, allowing for continued cell wall synthesis and conferring resistance to a broad range of β-lactam drugs. scienceopen.comopen.edu While some newer generations of cephalosporins have been developed to bind to PBP2a, first-generation cephalosporins like cephapirin are generally ineffective against MRSA strains expressing PBP2a. open.edu

Table 2: Mechanisms of Target Site Modification and Impact on Cephapirin Activity
MechanismGenetic BasisEffect on PBPResulting Phenotype for CephapirinExample Organism
Modification of existing PBPsPoint mutations in PBP genesReduced binding affinity for β-lactamsIncreased resistanceStreptococcus pneumoniae
Acquisition of a novel, low-affinity PBPAcquisition of the mecA geneProduction of PBP2a, which has very low affinity for most β-lactamsHigh-level resistanceMethicillin-resistant Staphylococcus aureus (MRSA)

Alterations in Penicillin-Binding Proteins (PBPs)

Reduced Affinity for Beta-Lactam Antibiotics

The primary target for cephapirin and other β-lactam antibiotics are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govdrugbank.com A crucial mechanism of resistance involves the alteration of these PBPs, which reduces their affinity for the antibiotic. nih.govontosight.ai

Methicillin-resistant Staphylococcus aureus (MRSA) provides a classic example of this resistance mechanism. MRSA strains possess the mecA gene, which encodes for a modified penicillin-binding protein known as PBP2a. mlsascp.comreactgroup.org PBP2a has a very low affinity for most β-lactam antibiotics, including cephapirin, allowing the bacteria to continue synthesizing their cell wall even in the presence of the drug. reactgroup.orgnih.gov Consequently, the antibiotic is unable to effectively inhibit peptidoglycan synthesis, leading to resistance. nih.gov Alterations in PBPs can also arise in other bacteria, such as Streptococcus pneumoniae, contributing to penicillin resistance. psu.edu In some cases, the affinity of different penicillins and cephalosporins for essential PBPs is directly correlated with their antibacterial activity. nih.govasm.org For instance, in a clinical isolate of Staphylococcus aureus resistant to methicillin, a decreased affinity of PBP3 for β-lactam antibiotics was identified as the basis for resistance. psu.edu

Table 1: Penicillin-Binding Protein Modifications and Cephapirin Resistance

Bacterial Species Resistance Gene Altered Protein Consequence
Staphylococcus aureus mecA PBP2a Low affinity for β-lactam antibiotics, conferring resistance. mlsascp.comreactgroup.org
Streptococcus pneumoniae Various mutations Modified PBPs Decreased binding of penicillin and other β-lactams. psu.edu
Escherichia coli Various mutations Modified PBP2 Decreased affinity for mecillinam. psu.edu

Peptidoglycan Precursor Modifications

Another strategy bacteria employ to resist β-lactam antibiotics involves modifying the structure of the peptidoglycan precursors. This alteration can prevent the antibiotic from effectively inhibiting the cross-linking of the peptidoglycan layer.

In some vancomycin-resistant enterococci, resistance is associated with the synthesis of modified peptidoglycan precursors. nih.gov For example, in strains expressing VanB-type resistance, the terminal D-Alanine-D-Alanine (D-Ala-D-Ala) of the pentapeptide precursor is replaced with D-Alanine-D-Lactate (D-Ala-D-Lac). nih.gov This change significantly reduces the binding affinity of glycopeptide antibiotics like vancomycin. While this mechanism is primarily associated with glycopeptide resistance, the structural integrity of the cell wall and its precursors is crucial for the action of all cell wall synthesis inhibitors. Modifications to the peptidoglycan structure can be a broader strategy for bacteria to evade the host's innate immune system, as seen in how pathogens modify the α-carboxylic acid of iso-glutamic acid in their peptidoglycan to avoid recognition. nih.gov

Reduced Antibiotic Accumulation

Bacteria can also develop resistance by preventing the antibiotic from reaching its target within the cell. This is achieved by either actively pumping the drug out of the cell or by reducing the permeability of the cell membrane to the antibiotic.

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics like cephapirin, from the cell. reactgroup.orgnih.govfrontiersin.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching a high enough level to inhibit the PBPs effectively. ontosight.aireactgroup.org

Efflux pumps are a significant mechanism of resistance in many pathogenic bacteria, contributing to multidrug resistance (MDR). mdpi.comfrontiersin.org Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) superfamily. nih.gov The RND family is particularly prominent in Gram-negative bacteria and plays a crucial role in antibiotic resistance. nih.gov Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to increased resistance to a broad range of antibiotics. mdpi.com

Table 2: Major Efflux Pump Families in Bacteria

Efflux Pump Family Energy Source Bacterial Type Examples of Substrates
Resistance-Nodulation-Division (RND) Proton motive force Gram-negative β-lactams, fluoroquinolones, tetracyclines nih.gov
Major Facilitator Superfamily (MFS) Proton motive force Gram-positive and Gram-negative Tetracyclines, fluoroquinolones
ATP-Binding Cassette (ABC) ATP hydrolysis Gram-positive and Gram-negative Macrolides, aminoglycosides
Small Multidrug Resistance (SMR) Proton motive force Gram-positive and Gram-negative Quaternary ammonium (B1175870) compounds, ethidium (B1194527) bromide
Multidrug and Toxin Extrusion (MATE) Proton or sodium motive force Gram-positive and Gram-negative Cationic drugs frontiersin.org

Decreased Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a formidable barrier that antibiotics must cross to reach their intracellular targets. nih.gov Resistance can arise from modifications to this outer membrane that decrease its permeability to antibiotics. nih.govdovepress.com

The primary route for hydrophilic antibiotics, such as cephapirin, to cross the outer membrane is through protein channels called porins. nih.govmdpi.com A reduction in the number of these porin channels or alterations in their structure can significantly restrict the influx of the antibiotic into the periplasmic space where the PBPs are located. nih.govmdpi.com This decreased permeability, often in conjunction with the presence of β-lactamase enzymes in the periplasm, can lead to high levels of resistance to cephalosporins. nih.govdovepress.com For instance, in Enterobacteriaceae, a clear correlation exists between the quantity of porins and resistance to cephalosporins. nih.gov Similarly, Escherichia coli strains resistant to cephalosporins have been found to downregulate OmpF and OmpC porins, leading to decreased drug influx. mdpi.com

Genetic Determinants and Transmission of Resistance

The mechanisms of resistance described above are underpinned by genetic changes within the bacterium. These genetic alterations can be passed on to subsequent generations, leading to the spread of resistance.

Role of Gene Mutation

Spontaneous mutations in the bacterial DNA are a primary source of antibiotic resistance. reactgroup.org These mutations can occur in the genes that code for the antibiotic's target, in the regulatory genes for efflux pumps or porins, or in other genes that indirectly affect the antibiotic's efficacy. researchgate.netnih.gov

For example, mutations in the genes encoding PBPs can lead to the production of altered proteins with reduced affinity for β-lactam antibiotics. researchgate.net Similarly, mutations in the regulatory genes of efflux pumps can cause them to be overexpressed, leading to increased extrusion of the antibiotic. mdpi.com In the case of outer membrane permeability, mutations can affect the genes responsible for producing porin proteins, resulting in fewer or less functional channels for antibiotic entry. mdpi.com The evolution of resistance can also be facilitated by a broader spectrum of resistance-conferring mutations, which can create stepping-stones to achieve high-level resistance. nih.govresearchgate.net Furthermore, mutations in genes encoding enzymes like RNA polymerase have also been shown to cause cephalosporin resistance in some bacteria. ox.ac.uknih.gov Once a resistance-conferring mutation arises, it can be transmitted vertically to daughter cells during cell division. mdpi.com

Horizontal Gene Transfer (Plasmids, Transposons, Integrons)

Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antimicrobial resistance, allowing resistance genes to move between different bacteria of the same or different species. nih.govbioguardlabs.com This process is significantly more impactful in spreading resistance than vertical gene transfer (the inheritance of genes from a parental cell during division). nih.gov The primary vehicles for HGT are mobile genetic elements (MGEs), which include plasmids, transposons, and integrons. nih.govmdpi.com These elements can acquire, carry, and transfer genes encoding resistance to cephapirin and other β-lactam antibiotics.

Plasmids are extrachromosomal, self-replicating DNA molecules that are central to the spread of antibiotic resistance. wikipedia.orgreactgroup.org Through a process called conjugation, plasmids can transfer directly from a donor to a recipient bacterium, carrying multiple resistance genes at once. bioguardlabs.comnih.govasm.org This allows a single transfer event to confer a multidrug-resistant phenotype upon the recipient cell. wikipedia.orgreactgroup.org Plasmids that carry resistance genes are often referred to as R-plasmids or R-factors. wikipedia.org They frequently serve as platforms for other MGEs, such as transposons and integrons, creating complex mosaics of resistance determinants. nih.govfrontiersin.org

Transposons , or "jumping genes," are segments of DNA capable of moving from one location to another within a cell's genome, such as from a chromosome to a plasmid or between different plasmids. mdpi.comresearchgate.net This mobility facilitates the assembly of multiple resistance genes onto a single plasmid, enhancing the efficiency of their co-transfer. researchgate.netscirp.org Unlike plasmids, transposons are not self-replicating but rely on the host's replication machinery. mdpi.com Their ability to integrate into conjugative plasmids makes them powerful agents for spreading resistance across bacterial populations. researchgate.net

Integrons are genetic elements that function as gene-capturing and expression systems. scirp.orgnih.gov They possess a specific site where they can incorporate mobile "gene cassettes," which often contain antibiotic resistance genes. frontiersin.org While integrons themselves are not typically mobile, they are frequently located within transposons or on plasmids, which then act as vehicles for their dissemination. mdpi.comscirp.orgnih.gov This hierarchical arrangement—a resistance gene cassette within an integron, which is on a transposon, which is on a conjugative plasmid—creates a highly efficient system for the accumulation and horizontal transfer of resistance genes. frontiersin.orgnih.gov

The interplay between these mobile genetic elements is a critical factor in the evolution of multidrug-resistant bacteria. The selective pressure exerted by the use of antibiotics promotes the survival and spread of bacteria carrying these elements. bioguardlabs.com

Mobile Genetic ElementKey Function in Resistance TransferMobility Mechanism
Plasmids Carry and transfer multiple resistance genes between bacteria. wikipedia.orgnih.govSelf-replicating and transferable via conjugation. bioguardlabs.comasm.org
Transposons Move resistance genes between different DNA molecules (e.g., chromosome to plasmid). mdpi.comresearchgate.net"Jumping" via transposase enzymes; often carried on plasmids. scirp.org
Integrons Capture and express cassettes of resistance genes. frontiersin.orgnih.govNot independently mobile; disseminated via plasmids and transposons. mdpi.comscirp.org

Emergence of Extended-Spectrum Beta-Lactamase (ESBL) Producing Enterobacteriaceae

The emergence of Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs) represents a significant challenge in the treatment of bacterial infections. nih.govresearchgate.net ESBLs are enzymes that confer resistance to a wide range of β-lactam antibiotics, including first, second, and third-generation cephalosporins, as well as monobactams. nih.govfrontiersin.org While Cephapirin is a first-generation cephalosporin, the ESBL enzymes that hydrolyze later-generation cephalosporins are also highly effective at inactivating it. nih.gov

ESBLs are typically derived from mutations in classic β-lactamase genes, such as blaTEM-1, blaTEM-2, and blaSHV-1. nih.govdrugbank.com These mutations alter the enzyme's active site, expanding its substrate profile to include a broader range of cephalosporins. nih.gov The genes encoding ESBLs are most often located on plasmids, which facilitates their rapid spread among different species of Enterobacteriaceae, such as Escherichia coli and Klebsiella pneumoniae. researchgate.netfrontiersin.orgdrugbank.com This plasmid-mediated transfer is a primary reason for the global dissemination of ESBL-producing organisms. nih.gov

The presence of ESBLs renders treatment with many cephalosporins ineffective, even if standard laboratory tests suggest susceptibility. uq.edu.au This is because the enzymes can efficiently hydrolyze the antibiotic, breaking the amide bond in the β-lactam ring and inactivating the drug. researchgate.net Consequently, infections caused by ESBL-producing bacteria are associated with higher rates of treatment failure. uq.edu.aumdpi.com The CTX-M family of ESBLs has become the most predominant type worldwide, largely replacing the earlier TEM and SHV variants as the primary mechanism of cephalosporin resistance in Enterobacteriaceae. researchgate.netnih.gov

ESBL FamilyCommon Progenitor Gene(s)Key Characteristics
TEM blaTEM-1, blaTEM-2Among the first ESBLs discovered; derived from point mutations in classic β-lactamase genes. nih.govnih.gov
SHV blaSHV-1Point mutations expand the substrate spectrum to include third-generation cephalosporins. researchgate.netnih.gov
CTX-M N/AHighly efficient at hydrolyzing cefotaxime; now the most prevalent ESBL type globally. nih.govnih.gov
PER N/AEfficiently hydrolyzes penicillins and cephalosporins; susceptible to clavulanic acid inhibition. nih.govnih.gov
GES N/AHydrolytic activity against penicillins and extended-spectrum cephalosporins. nih.gov

Environmental Biochemistry and Ecotoxicology of Cephapirin

Degradation Pathways and Products

Cephapirin (B1668819), a first-generation cephalosporin (B10832234), is susceptible to various degradation processes, including metabolic transformation, hydrolysis, photolysis, and thermal decomposition. These processes lead to the formation of several degradation products, with varying levels of antimicrobial activity and potential environmental impact.

The primary metabolic pathway for cephapirin in biological systems is the deacetylation at the C-3 position of the cephem nucleus, resulting in the formation of desacetylcephapirin (B1204039) (DACEP). This metabolite is microbiologically active, although its potency is generally less than that of the parent compound.

Studies have shown that following intramammary infusion in dairy cattle, a significant portion of cephapirin is converted to DACEP in milk and tissues. Research indicates that DACEP can persist longer than cephapirin in milk, making it a crucial residue to consider in food safety assessments. In tissues such as the kidney, the conversion to DACEP can be almost complete.

Table 1: Occurrence of Cephapirin and Desacetylcephapirin (DACEP) in Biological Matrices

MatrixCompoundObservationReference
MilkCephapirinPartially converted to DACEP. semanticscholar.org
MilkDACEPPersists longer than the parent compound. semanticscholar.org
Tissues (e.g., kidney)CephapirinAlmost completely converted to DACEP. semanticscholar.org

The stability of the β-lactam ring in cephapirin is highly dependent on pH. Hydrolysis of this ring leads to the inactivation of the antibiotic.

pH-Dependent Hydrolysis: Cephapirin demonstrates significant instability in alkaline conditions, degrading within minutes at a pH greater than 11 nih.gov. At a neutral pH and a temperature of 22 ± 1 °C, it exhibits moderate stability with a half-life of approximately 3 days in buffered solutions nih.gov. In environmental matrices such as river water, the hydrolysis rate is comparable, with a reported half-life of 4.2 days nih.gov.

Enzymatic Hydrolysis: The β-lactam ring of cephapirin is a target for bacterial β-lactamase enzymes. Metallo-β-lactamases, which are zinc-dependent enzymes, are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including cephalosporins researchgate.netnih.gov. The hydrolysis of cephapirin by the metallo-β-lactamase from Bacillus cereus has been studied, revealing the kinetics of this enzymatic degradation researchgate.net. The presence of such enzymes in the environment, particularly in areas with high bacterial loads, can contribute significantly to the natural attenuation of cephapirin.

Table 2: pH-Dependent Hydrolysis of Cephapirin

ConditionHalf-life (t½)TemperatureReference
pH > 11MinutesNot specified nih.gov
Neutral pH (buffered solution)3 days22 ± 1 °C nih.gov
River Water4.2 daysNot specified nih.gov

Photodegradation is a key process for the elimination of many pharmaceutical compounds from surface waters. Cephapirin is susceptible to direct photolysis, a process initiated by the absorption of solar radiation.

Studies have shown that cephapirin undergoes direct photolysis with a half-life of 3.9 hours under simulated solar radiation nih.gov. The rate of photolysis is not significantly influenced by the chemical speciation of the compound in the pH range typically found in the environment nih.gov. In simulated water disinfection setups using UV-C light (λ = 254 nm), cephapirin shows rapid degradation nih.gov. The photo-degradation rate in river water has been observed to be slightly faster than in pure water, suggesting that components of the natural water matrix may play a role in the process nih.gov. Direct photolysis of cephapirin can lead to decarboxylation nih.gov.

The thermal stability of cephapirin is an important factor in both its formulation and its persistence in certain environments. While comprehensive kinetic studies on the thermal degradation of pure cephapirin are limited, studies on its metal complexes provide some insight.

A study on the thermal decomposition of a zinc(II) complex of cephapirin, [ZnCl(CEP)(H₂O)]·2H₂O, using thermogravimetric analysis (TG) showed a multi-step decomposition process. The initial step, occurring between 40-145°C, corresponds to the loss of water molecules. Subsequent decomposition of the ligand occurs at higher temperatures, between 150-263°C and 263-518°C ekb.eg. Although these results are for a metal complex, they indicate that the cephapirin molecule itself begins to degrade at elevated temperatures. General studies on other cephalosporins also indicate that thermal decomposition occurs in multiple stages, with the degradation process being complex nih.govresearchgate.net.

In addition to metabolism, cephapirin can be degraded in various biological matrices.

Kidney Extract: Cephapirin has been shown to degrade immediately and completely in kidney extract at physiological temperatures tudelft.nl.

Milk: As previously mentioned, cephapirin is partially converted to DACEP in milk semanticscholar.org.

Feces: While direct degradation studies in feces are sparse, it is known that other cephalosporins are almost completely degraded by fecal microbes within hours reading.ac.uk. It is expected that any cephapirin reaching the digestive tract would be subject to degradation by intestinal bacteria, which can produce β-lactamases reading.ac.uk.

Environmental Occurrence and Persistence

The use of cephapirin in livestock can lead to its introduction into the environment. The primary route of excretion in dairy cows is through urine, with very high concentrations detected (133 to 480 µg L⁻¹) following intramammary infusion reading.ac.uk. Although fecal excretion is minor, the land application of manure containing both urine and feces can introduce cephapirin and its metabolites into agricultural soils reading.ac.uk.

Once in the environment, the persistence of cephapirin is governed by the degradation pathways discussed above. Its moderate stability to hydrolysis at neutral pH suggests it could persist for several days in aquatic environments if not exposed to sunlight. The rapid photolysis indicates that in sunlit surface waters, its persistence would be significantly shorter.

Ecological Impact and Microbial Selection Pressure

The introduction of cephapirin into the environment, even at low concentrations, can exert significant selection pressure on microbial communities, leading to the development of antibiotic resistance and altering the structure and function of microbial ecosystems. journals.co.za

1 Emergence and Dissemination of Antibiotic Resistance in Environmental Microorganisms

A major concern associated with the environmental presence of antibiotics like cephapirin is the emergence and spread of antibiotic resistance genes (ARGs). journals.co.za The application of manure from antibiotic-treated animals to agricultural lands is a significant pathway for introducing ARGs into the soil. journals.co.za Continuous exposure to even sub-lethal concentrations of antibiotics can select for resistant bacteria, allowing them to proliferate and transfer resistance genes to other microorganisms, including potential pathogens. nih.govfrontiersin.org The environment, particularly soil, can act as a reservoir for a diverse range of ARGs. frontiersin.org The primary mechanism of resistance to β-lactam antibiotics like cephapirin is the production of β-lactamase enzymes, which inactivate the antibiotic. mdpi.com

Remediation Technologies for Environmental Cephapirin Contamination

Given the potential for environmental contamination, various technologies are being explored to remove or degrade cephapirin and other antibiotics from matrices like wastewater and manure. These can be broadly categorized into biological, chemical, and physical methods.

Biological processes utilize microorganisms to metabolize and degrade pollutants. encyclopedia.pub Techniques such as bioremediation, biofiltration, and activated sludge processes have been applied to treat wastewater containing antibiotics. encyclopedia.pub Certain manure management practices, like composting and anaerobic digestion, can also facilitate the degradation of antibiotics before the manure is applied to land. journals.co.za

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals to break down persistent organic pollutants. mdpi.comnih.gov Technologies such as ozonation, Fenton and photo-Fenton processes, and photocatalysis have shown effectiveness in degrading various pharmaceutical compounds. mdpi.com Photodegradation, through direct or indirect photolysis, has been identified as a potentially important elimination process for cephalosporins in surface waters. nih.govsemanticscholar.orgnih.gov

Physical methods, such as adsorption, can also be employed. Materials with high surface areas, like activated carbon and biochar, can effectively adsorb antibiotic molecules from aqueous solutions, thereby removing them from the water. nih.govmdpi.com Membrane filtration technologies, including nanofiltration and reverse osmosis, are also used to separate antibiotics from wastewater. mdpi.com

Table 3: Overview of Remediation Technologies for Cephalosporin Antibiotics This table is interactive. You can sort and filter the data by clicking on the column headers.

Technology Category Specific Method Mechanism of Action Target Matrix Reference
Biological Bioremediation/Biofiltration Microbial metabolism and degradation of pollutants. Wastewater encyclopedia.pub
Biological Composting/Anaerobic Digestion Microbial degradation in manure. Manure journals.co.za
Chemical Advanced Oxidation Processes (AOPs) Generation of reactive radicals to break down antibiotics. Wastewater mdpi.comnih.gov
Chemical Photodegradation/Photolysis Breakdown of compounds by light. Surface Water semanticscholar.orgnih.gov
Physical Adsorption (e.g., Biochar) Binding of antibiotic molecules to a solid surface. Wastewater nih.gov
Physical Membrane Filtration Separation of antibiotics based on size exclusion. Wastewater mdpi.com

Physico-Chemical Treatment Methods (e.g., adsorption, photolysis)

Physico-chemical treatment methods are significant in the degradation and removal of cephalosporin antibiotics like Cephapirin from aqueous environments. researchgate.net Key processes include adsorption onto mineral surfaces and degradation through photolysis.

Adsorption

Adsorption to soil and sediment particles is a key process affecting the transport and bioavailability of Cephapirin in the environment. Research has shown that Cephapirin adsorbs to common soil minerals such as quartz (SiO₂) and feldspar (KAlSi₃O₈) through a combination of mechanisms that are dependent on the pH of the surrounding solution. nih.govpreprints.org

The primary sorption mechanisms identified include:

Electrostatic Attraction: At low pH, the zwitterionic form of Cephapirin binds to positively charged quartz surfaces via its carboxylate anion group (-COO⁻). nih.govpreprints.org At higher pH levels, it attaches to negatively charged quartz surfaces through its pyridinium cation. nih.gov

Complexation: Cephapirin can form monodentate and bidentate complexes with mineral surfaces. nih.govpreprints.org On feldspar, it forms monodentate complexes, while on quartz, it can form bidentate complexes through its carboxylate and acetoxymethyl groups. nih.gov

Table 1: Adsorption Mechanisms of Cephapirin on Minerals
MineralSolution pHCephapirin FormPrimary Mechanism
Quartz (SiO₂)Low pHZwitterion (CHP⁰)Electrostatic attraction of carboxylate group (-COO⁻) nih.govpreprints.org
Higher pHAnion (CHP⁻)Electrostatic attraction of pyridinium cation; Bidentate complexation nih.gov
Feldspar (KAlSi₃O₈)Neutral pHZwitterion (CHP⁰)Monodentate complexation; Electrostatic attachment nih.gov
Higher pHAnion (CHP⁻)Monodentate complexation nih.gov

Photolysis

Photolysis, or the degradation of a compound by light, is considered one of the most important processes for the elimination of cephalosporin antibiotics from surface waters. researchgate.netnih.gov Cephapirin can undergo direct photolysis, a process where the molecule itself absorbs light energy, leading to its breakdown. nih.gov

Studies have shown that direct photolysis is a particularly significant degradation pathway for Cephapirin, especially in acidic conditions (pH < 6.5). researchgate.net The half-life of Cephapirin due to direct photolysis has been observed to be as short as 3.9 hours under certain experimental conditions. nih.gov However, a critical concern with the photolysis of Cephapirin and other cephalosporins is that the transformation can result in byproducts that are more toxic than the parent compound. mdpi.comnih.gov For instance, photolysis of Cephapirin has been shown to generate products with notable toxicity to the cladoceran Daphnia magna. mdpi.com

Table 2: Photolysis Data for Cephapirin
ParameterFindingReference
Primary PathwayDirect Photolysis nih.gov
Photolytic Half-life (t₁/₂)3.9 hours (in one study) nih.gov
Influencing FactorsMore significant at pH < 6.5 researchgate.net
Ecotoxicological ImpactPhototransformation can lead to byproducts with higher toxicity. mdpi.comnih.gov mdpi.comnih.gov

Biological Treatment Systems

The removal of cephalosporin antibiotics in conventional wastewater treatment plants is often incomplete. researchgate.net Wastewater from cephalosporin production facilities is noted for being difficult to degrade and possessing high biotoxicity. scilit.com

Classical biological treatment systems, such as activated sludge processes, cannot typically achieve full removal of these compounds. researchgate.net The primary mechanisms for the removal of antibiotics in such systems are biodegradation by microorganisms and sorption onto the biomass (sludge).

While specific data on Cephapirin in advanced biological systems is limited, studies on related cephalosporins offer insights. For example, an anaerobic membrane bioreactor (AnMBR) system, enhanced through bioaugmentation, achieved an 81% removal efficiency for a cephalosporin derivative in pharmaceutical wastewater. Mycoremediation, which uses fungi to break down contaminants, is another area of investigation. In vitro cultures of edible mushrooms like Lentinula edodes and Imleria badia have been shown to degrade cephalosporin antibiotics, although the exact enzymatic pathways are complex and still under investigation. Various microorganisms present in soil and water are believed to be capable of degrading Cephapirin, but the specific rates of this degradation in the natural environment are not well-defined. scilit.com Further research is needed to develop and optimize biological treatment systems that can effectively and completely remove Cephapirin and its metabolites from wastewater.

Table of Mentioned Compounds

Compound NameChemical Formula or Type
CephapirinC₁₇H₁₇N₃O₆S₂
FeldsparKAlSi₃O₈
QuartzSiO₂

Advanced Analytical Methodologies for Cephapirin Research

Chromatographic Techniques for Quantification and Identification

Chromatographic methods are central to the analysis of Cephapirin (B1668819), providing powerful separation of the target analyte from complex sample matrices, followed by sensitive detection.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS stands as a premier technique for the trace detection and quantification of Cephapirin due to its exceptional sensitivity, selectivity, and speed. nih.gov This method has been successfully developed and validated for monitoring Cephapirin in diverse and challenging matrices such as bovine feces, urine, milk, and pharmaceutical reactor rinse solutions. nih.govmdpi.com

A typical UPLC-MS/MS workflow involves sample extraction, often with a phosphate (B84403) buffer and an organic solvent like methanol, followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances. nih.govresearchgate.net Chromatographic separation is then achieved on high-efficiency columns, such as C18 reverse-phase columns, using a gradient elution of a mobile phase, commonly composed of water and acetonitrile with additives like formic acid to improve ionization. mdpi.com

The tandem mass spectrometer, often a triple quadrupole, operates in multiple-reaction monitoring (MRM) mode, providing two layers of mass filtering. This ensures that only ions specific to Cephapirin are detected, granting the method high specificity and very low limits of quantification (LOQ). reading.ac.uk Research has demonstrated the robustness of UPLC-MS/MS, with methods showing high recovery rates and acceptable intra- and inter-day variation. researchgate.net For instance, a validated method for bovine waste samples achieved LOQs of 4.02 µg/kg in feces and 0.96 µg/L in urine, with recoveries greater than 60% and 80%, respectively. nih.govresearchgate.net In pharmaceutical settings, a UHPLC-MS/MS method was developed to detect Cephapirin contamination in reactor rinse solutions with an LOQ as low as 0.4 parts per billion (ppb). mdpi.com

Interactive Data Table: UPLC-MS/MS Methods for Cephapirin Analysis

Matrix Sample Preparation Chromatographic Column Key Findings
Bovine Feces & Urine Extraction with phosphate buffer and methanol, followed by SPE clean-up. nih.gov Zorbax Extend C18. reading.ac.uk LOQ: 4.02 µg/kg (feces), 0.96 µg/L (urine). Recoveries: >60% (feces), >80% (urine). nih.gov
Bovine Milk Dilution with phosphate buffer, purification via HLB cartridge. nih.gov Acquity UPLC BEH Shield RP18. nih.gov Method validated for simultaneous determination of 10 cephalosporins. Mean recoveries ranged from 94.6% to 117.1%. nih.gov
Reactor Rinse Solution Direct analysis of rinse solution. mdpi.com XBridge C18. mdpi.com LOQ: 0.4 ppb. LOD: 0.15 ppb. Linear range: 0.4 to 1.5 ppb. nih.gov

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF/MS)

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-ToF/MS) is a powerful analytical tool for screening and identifying a wide range of compounds in complex samples. sciepub.com This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a ToF mass analyzer. sciepub.com Unlike tandem mass spectrometry which often targets specific precursor-to-product ion transitions, ToF-MS acquires full-scan mass spectra, allowing for the detection of a virtually unlimited number of compounds in a single run. This makes it highly suitable for multi-residue screening of veterinary drugs. While the technique is widely applied in this field, specific, detailed research focusing solely on the application of LC-ToF/MS for Cephapirin analysis was not prominent in the reviewed literature.

Liquid Chromatography with UV-VIS Photodiode Array (LC/UV-VIS PDA)

Liquid Chromatography with UV-VIS Photodiode Array (LC/UV-VIS PDA) detection is a robust and widely accessible method for the analysis of Cephapirin. This technique was instrumental in the initial identification of Cephapirin's principal metabolite, desacetylcephapirin (B1204039), in bovine milk and serum. researchgate.net

The method involves separating Cephapirin and its metabolites from co-extractives using a reversed-phase column with an ion-pair mobile phase. nih.gov The PDA detector then measures the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously. This provides not only quantitative data based on absorbance at a specific wavelength (e.g., 290 nm) but also the UV spectrum of each peak, which can be used for peak purity assessment and compound identification by comparing it to a spectral library. nih.gov Studies have reported good performance for this method in analyzing milk samples, with detection limits for Cephapirin and desacetylcephapirin estimated at 10 µg/kg and 50 µg/kg, respectively. researchgate.net Furthermore, the method has demonstrated good recovery rates from fortified milk, ranging from 79% to 87%. nih.gov

Interactive Data Table: LC/UV-VIS PDA Method for Cephapirin Analysis

Matrix Sample Preparation Detection Wavelength Key Findings
Bovine Milk & Serum Deproteination with acetonitrile, C18 SPE clean-up. nih.gov 290 nm. nih.gov Detection Limits: 10 µg/kg (Cephapirin), 50 µg/kg (desacetylcephapirin). researchgate.net Mean Recoveries: 79-87%. nih.gov

High-Performance Liquid Chromatography-Integrated Pulsed Amperometric Detection (HPLC-IPAD)

Dual Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry

For the comprehensive analysis of Cephapirin drug substances, particularly for impurity profiling, advanced techniques like two-dimensional liquid chromatography coupled with high-resolution mass spectrometry are employed. A dual liquid chromatography system coupled with an ion trap/time-of-flight mass spectrometer (2D LC-IT-TOF MS) has been utilized to separate and characterize the impurities and isomers in Cephapirin sodium. nih.gov

This sophisticated setup uses two different chromatographic columns and mobile phases in sequence. nih.gov The first dimension often employs a mobile phase containing non-volatile salts, which may be required by official pharmacopoeia methods but are incompatible with mass spectrometry. nih.gov Through a process called "heart-cutting," specific peaks from the first dimension are transferred online to a second dimension column that uses a volatile, MS-compatible mobile phase. nih.gov This allows for the separation of closely related impurities and isomers that would otherwise co-elute, while an online desalting step makes the effluent suitable for the MS detector. nih.gov The high-resolution IT-TOF MS then provides accurate mass measurements and fragmentation data (MSn), enabling the structural elucidation of unknown impurities. nih.gov This approach has been successfully used to separate and characterize twelve impurities and isomers in Cephapirin sodium samples. nih.gov

Interactive Data Table: Dual LC-IT-TOF MS System for Cephapirin Impurity Profiling

Chromatographic Dimension Column Mobile Phase Components Purpose
First Dimension Boston Green ODS (4.6 mm × 250 mm, 5 µm). nih.gov 0.05 M Sodium Dihydrogen Phosphate, Acetonitrile. nih.gov Initial separation of impurities using a non-volatile mobile phase. nih.gov
Second Dimension Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 µm). nih.gov 10 mM Ammonium (B1175870) Formate (B1220265), Methanol. nih.gov Further separation of selected peaks with an MS-compatible mobile phase for identification. nih.gov

Spectroscopic and Other Detection Methods

Beyond chromatography, spectroscopic methods offer alternative approaches for the quantification of Cephapirin, particularly in pharmaceutical formulations. These methods are often valued for their simplicity, speed, and cost-effectiveness. researchgate.net

A kinetic spectrophotometric method has been developed for the determination of Cephapirin sodium. nih.govresearchgate.net This method is based on the oxidation of the drug with alkaline potassium permanganate. nih.govnih.gov The reaction is monitored by measuring the rate of change in absorbance at 610 nm, which corresponds to the formation of the manganate ion. nih.gov Calibration graphs can be constructed using either the initial rate of reaction or the absorbance at a fixed time point to determine the concentration of the drug. nih.govnih.gov This method has been shown to be linear in the concentration range of 5-25 µg/mL and has been successfully applied to commercial dosage forms. nih.gov

Another reported method involves the reproducible degradation of Cephapirin under controlled conditions to form a product that is then measured spectrophotometrically at 375 nm. nih.gov This simple and specific UV spectrophotometric procedure can be performed manually or automated for high-throughput analysis, with reported coefficients of variation around 1%. nih.gov

UV-VIS Spectrophotometry

UV-Visible (UV-VIS) spectrophotometry stands as a fundamental technique for the quantitative analysis of Cephapirin. The method's simplicity and specificity make it a valuable tool in pharmaceutical quality control.

A notable application of UV-VIS spectrophotometry involves the reproducible degradation of Cephapirin under controlled conditions to form an unidentified species that can be measured at 375 nm. nih.gov This method has proven effective for the quantitative determination of Cephapirin in both bulk and dosage forms, with an automated system demonstrating a coefficient of variation of approximately 1% within days and 1.3% among days. nih.gov

In combination with liquid chromatography (LC), UV-VIS photodiode array (PDA) detection has been successfully employed for the determination of Cephapirin and its primary metabolite, desacetylcephapirin, in bovine milk and serum. nih.gov This LC/UV-VIS PDA method offers detection limits of 10 µg/kg for Cephapirin and 50 µg/kg for desacetylcephapirin. nih.gov Another LC method with UV detection at 290 nm has been developed for the simultaneous determination of Cephapirin and ceftiofur (B124693) residues in bovine milk. researchgate.net

Kinetic spectrophotometric methods have also been developed, based on the oxidation of Cephapirin with alkaline potassium permanganate, with the reaction being monitored by measuring the rate of change of absorbance at 610 nm. researchgate.netsciepub.com

Method Matrix Wavelength (nm) Detection Limit
UV-VIS Spectrophotometry (Degradation Product)Bulk and Dosage Forms375Not Specified
LC/UV-VIS PDABovine Milk and SerumNot SpecifiedCephapirin: 10 µg/kg, Desacetylcephapirin: 50 µg/kg nih.gov
LC with UV DetectionBovine Milk29020 ng/mL
Kinetic SpectrophotometryPharmaceutical Formulations610Not Specified

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of antibiotics like Cephapirin. springernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the molecular structure in solution. springernature.com Solid-state NMR (SSNMR) has also been utilized to investigate the crystal packing and conformational polymorphism of related cephalosporins, such as cefazolin sodium. researchgate.net While specific NMR studies focusing solely on Cephapirin are not detailed in the provided search results, the principles and applications of NMR for other antibiotics are directly transferable and crucial for in-depth structural analysis and characterization of Cephapirin and its derivatives.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) presents an indirect yet sensitive method for the quantification of cephalosporins, including Cephapirin. This technique relies on the formation of ion-pair complexes between the drug and a metal-containing reagent, followed by the measurement of the metal concentration.

One established method involves the reaction of cephalosporins with Reinecke's salt (ammonium tetrathiocyanatodiamminochromate(III)) in an acidic medium to form a precipitate. nih.govmdpi.comjfda-online.comjfda-online.com The chromium in the precipitate can then be quantified by AAS at 358.6 nm. nih.govjfda-online.comjfda-online.com This method has been successfully applied to the determination of various cephalosporins in pharmaceutical dosage forms, with recoveries ranging from 98.7% to 100.1%. nih.gov

The versatility of AAS in antibacterial research extends to confirming the identity of compounds, performing purity controls, and quantifying antibiotics in pharmaceutical preparations without extensive sample preparation. researchgate.netsemanticscholar.org

Method Principle Analyte Measured Wavelength (nm) Linear Range
Indirect AASIon-pair formation with Reinecke's saltChromium (Cr)358.6 nih.govjfda-online.comjfda-online.com5-70 µg/mL jfda-online.com

Microbial Inhibition Immunoassays

Microbial inhibition immunoassays have historically been used for the quantification of Cephapirin, particularly in early metabolism studies. nih.gov These methods, while effective for screening, are often replaced by more specific chromatographic techniques. nih.gov However, they still hold a place in preliminary screening due to their simplicity and low cost. thepharmajournal.com

Modern immunoassay techniques, such as solid-phase fluorescence immunoassay (SPFIA), have been developed for the rapid detection of antibiotic residues, including Cephapirin, in tissues like bovine and porcine kidney. oup.com These qualitative screening tests can detect Cephapirin at levels of 100 ppb. oup.com While these assays can sometimes yield false positives due to matrix interferences and may not differentiate between the parent compound and its metabolites, they serve as valuable initial screening tools. nih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of Cephapirin, especially in complex biological matrices.

Solid-Phase Extraction (SPE) Clean-up

Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of Cephapirin from various sample matrices, significantly reducing matrix effects and improving analytical sensitivity. nih.govthermofisher.com

C18 cartridges are commonly employed for the extraction of Cephapirin from milk samples. researchgate.net In one protocol, milk is deproteinized with acetonitrile, the supernatant is collected, and after removal of the acetonitrile, the extract is loaded onto a conditioned C18 SPE column. researchgate.net The analyte is then eluted with acetonitrile. researchgate.net Another method for milk samples involves dilution with an ammonium acetate solution before extraction on a C18 SPE column, with subsequent elution using methanol. researchgate.net

For more complex matrices like bovine urine and feces, hydrophilic-lipophilic-balanced (HLB) cartridges are often preferred. nih.gov A typical procedure involves conditioning the cartridge with methanol, water, and phosphate buffer before loading the sample extract. nih.gov Molecularly imprinted polymers (MIPs) have also been developed for the selective solid-phase extraction of cephalosporins, including Cephapirin, from milk, with recoveries reported to be higher than 60%. nih.govugr.es

SPE Sorbent Matrix Elution Solvent Average Recovery (%)
C18Bovine MilkAcetonitrile79-87 researchgate.net
C18Bovine MilkMethanolNot Specified
OASIS HLBBovine Urine and FecesAcetonitrile and Acetone>80 (Urine), >60 (Feces) nih.gov
Molecularly Imprinted Polymer (MIP)MilkNot Specified>60

Optimization of Extraction Solvents and Buffers (e.g., phosphate buffer, methanol, acetonitrile)

The choice and optimization of extraction solvents and buffers are crucial for achieving high recovery rates of Cephapirin. A mixture of methanol and a 50 mM phosphate buffer (pH 8.5) at a 50% (v/v) ratio has been shown to enhance the recovery of Cephapirin from feces to around 40%. nih.gov It has been noted that high pH phosphate buffers (pH 8.5 to 10) are effective in recovering Cephapirin from milk. nih.gov

Acetonitrile and methanol, either separately or in combination, are common extractants for Cephapirin from milk and serum, with recoveries often exceeding 70%. nih.gov When using SPE, it is important to dilute the extract with a buffer, such as 50 mM phosphate buffer, to reduce the organic solvent concentration to below 10% before loading onto the cartridge to prevent premature elution of the analyte. nih.gov

The optimization of these extraction parameters is a critical step in developing robust and reliable analytical methods for Cephapirin research.

Acidification Techniques

In the analysis of Cephapirin, particularly during sample preparation stages like solid-phase extraction (SPE), acidification can be a critical step to optimize the recovery of the analyte. The pH of the sample can influence the chemical form of Cephapirin and its interaction with the sorbent material in the SPE cartridge.

One study focused on optimizing an SPE clean-up step for Cephapirin analysis in water by testing various acidification volumes. nih.gov The process involved acidifying Cephapirin-spiked water with different volumes (50, 100, and 200 µL) of 2 M hydrochloric acid (HCl). nih.gov It was observed that as the volume of HCl increased, the recovery of Cephapirin progressively decreased from 40% to 15%. nih.gov The optimal recovery during this specific optimization process was achieved with the smallest volume, 50 µL of 2 M HCl. nih.gov

In contrast, another analytical method developed for detecting Cephapirin in reactor rinse solutions utilized a mobile phase containing 0.15% formic acid in water. nih.govnih.govresearchgate.net This approach incorporates an acid directly into the chromatographic mobile phase to ensure good peak shape and ionization efficiency during ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) analysis, rather than as a discrete sample pre-treatment step. nih.govnih.govresearchgate.net

Method Validation and Performance Metrics

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. nih.govjuniperpublishers.com This involves evaluating several key performance characteristics to demonstrate that the method is accurate, precise, and specific for the analyte . researchgate.netgmpinsiders.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. juniperpublishers.com These parameters are crucial for methods designed to detect trace amounts of substances, such as Cephapirin residues in environmental or pharmaceutical samples. nih.govresearchgate.net

Various analytical methods have established different LOD and LOQ values for Cephapirin, depending on the technique and the sample matrix. For instance, a highly sensitive ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method developed for quantifying Cephapirin in reactor rinse solutions reported an LOD of 0.15 parts per billion (ppb) and an LOQ of 0.4 ppb. nih.govnih.gov Another study using UPLC-MS/MS to quantify Cephapirin in bovine feces and urine established LOQ values of 4.02 µg/kg and 0.96 µg/L, respectively. nih.govresearchgate.netreading.ac.uk An older method for milk analysis using automated liquid chromatographic cleanup estimated detection limits near 2 ppb. nih.gov

LOD and LOQ Values for Cephapirin in Various Analytical Methods
Analytical MethodMatrixLODLOQSource
UHPLC-MS/MSReactor Rinse Solution0.15 ppb0.4 ppb nih.govnih.gov
UPLC-MS/MSBovine FecesNot Reported4.02 µg/kg nih.govresearchgate.net
UPLC-MS/MSBovine UrineNot Reported0.96 µg/L nih.govresearchgate.net
Automated LC CleanupMilk~2 ppbNot Reported nih.gov

Accuracy, Precision, and Linearity

Accuracy refers to the closeness of a measured value to a standard or known value. In Cephapirin analysis, it is often determined by spiking a blank sample with a known amount of the drug and calculating the percentage of the drug recovered. nih.gov For a UHPLC-MS/MS method, accuracy was established by spiking samples at concentrations from the LOQ up to 150% of the target concentration, with recovery rates observed between 80% and 120%. nih.govmdpi.com Another UPLC-MS/MS method for bovine feces and urine reported pre-extraction recoveries of 64% to 73% and 81% to 84%, respectively. researchgate.net Post-extraction recoveries, which assess the efficiency of the cleanup and quantification steps, were higher at 95% to 100% for feces and 90% to 103% for urine. researchgate.net

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). For the analysis of Cephapirin, method precision was demonstrated by preparing six spiked samples, which yielded an RSD of 1.1%. nih.gov Intermediate precision, which assesses variations within a laboratory (e.g., different days, analysts, or equipment), was also found to be within acceptable limits. nih.gov A separate study evaluating intra-day and inter-day precision found variations to be acceptable at less than 10%. researchgate.netreading.ac.uk

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net A UHPLC-MS/MS method for Cephapirin was shown to be linear in the range of 0.4 to 1.5 ppb, with a coefficient of determination (R²) greater than 0.99. nih.govnih.govresearchgate.net Another study confirmed a linear correlation (R² = 0.9990) for Cephapirin concentrations ranging from 1 to 500 µg/L. reading.ac.ukresearchgate.net

Method Validation Performance Metrics for Cephapirin Analysis
ParameterMethodologyFindingSource
Accuracy (% Recovery)UHPLC-MS/MS80% - 120% in spiked reactor rinse samples nih.govmdpi.com
Accuracy (% Recovery)UPLC-MS/MS64% - 73% (pre-extraction, feces); 81% - 84% (pre-extraction, urine) researchgate.net
Precision (%RSD)UHPLC-MS/MS1.1% for spiked samples nih.gov
Precision (Variation)UPLC-MS/MS&lt;10% for intra- and inter-day variation researchgate.netreading.ac.uk
Linearity (R²)UHPLC-MS/MS&gt;0.99 over 0.4 - 1.5 ppb range nih.govnih.govresearchgate.net
Linearity (R²)UPLC-MS/MS0.9990 over 1 - 500 µg/L range reading.ac.ukresearchgate.net

Addressing Matrix Interferences in Complex Samples

Matrix interference occurs when extraneous components in a sample, such as proteins or lipids, affect the accurate quantification of the target analyte. arborassays.com This is a significant challenge in the analysis of complex biological samples like milk, urine, or feces. nih.govnih.gov

To combat these effects in Cephapirin analysis, various sample preparation and cleanup techniques are employed. One common and effective strategy is solid-phase extraction (SPE). nih.gov An SPE cleanup step using an OASIS HLB cartridge has been successfully used to reduce matrix effects in milk and tissue samples during cephalosporin (B10832234) analysis. nih.gov

Another approach is the use of matrix-matched calibration standards. reading.ac.uk This involves preparing the calibration curve standards in the same matrix as the samples being analyzed (e.g., blank urine or fecal extract). reading.ac.ukresearchgate.net This strategy helps to compensate for any signal suppression or enhancement caused by the matrix, thereby improving the accuracy of quantification. arborassays.com Additionally, simple sample preparation techniques like dilution, filtration, and centrifugation can help lower the concentration of interfering components. arborassays.com

Impurity Profiling and Fragmentation Analysis

According to guidelines from the International Conference on Harmonisation (ICH), impurities in pharmaceutical products that are present at levels above 0.1% need to have their structures confirmed. nih.gov This necessitates the development of sophisticated analytical methods for separating and identifying these related substances.

Identification of Impurities and Isomers

The manufacturing process and storage of Cephapirin can lead to the formation of various related substances and degradation products. nih.govveeprho.com Typical impurities include desacetyl-cephapirin, isomers, and products from the hydrolytic opening of the beta-lactam ring. veeprho.com

Advanced analytical techniques, such as dual liquid chromatography coupled with ion trap/time-of-flight mass spectrometry, have been employed to study the impurity profile of Cephapirin sodium. nih.gov This method allowed for the separation and characterization of twelve impurities and isomers. nih.gov The study also investigated the degradation behavior of Cephapirin sodium, finding eleven impurities in commercial samples, which underscores the need for storage in closed containers. nih.govresearchgate.net The fragmentation patterns of Cephapirin and its impurities were studied to deduce the structures of unknown compounds, with tentative structures proposed for six new impurities. nih.govresearchgate.net

Commonly identified related substances in Cephapirin include:

Desacetyl-cephapirin : A deacylated derivative. veeprho.com

7-ACA derived impurities : Impurities related to the 7-aminocephalosporanic acid starting material. veeprho.com

Epimeric isomers : Isomers differing in configuration at the dihydrothiazine ring. veeprho.com

Hydrolytic ring-opened products : Such as cephalosporanic or penicilloic type acids. veeprho.com

Elucidation of Fragmentation Behavior via MSn Data

Mass spectrometry, particularly tandem mass spectrometry (MS/MS or MSn), is a pivotal technique for the structural elucidation of complex molecules like Cephapirin. By subjecting the protonated molecule to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing a veritable fingerprint of the compound's structure. In-depth analysis of this pattern allows for the confirmation of its identity and the characterization of its analogues and degradation products.

The fragmentation behavior of Cephapirin is primarily investigated using positive ion electrospray ionization (ESI), which typically generates a protonated molecular ion [M+H]⁺. For Cephapirin, this precursor ion is observed at a mass-to-charge ratio (m/z) of 424.0. Subsequent MS/MS analysis of this precursor ion reveals a series of product ions that arise from the cleavage of specific bonds within the molecule's core structure and side chains.

The core structure of Cephapirin, like other cephalosporins, consists of a β-lactam ring fused to a dihydrothiazine ring. The fragmentation of this bicyclic system is a key diagnostic feature. researchgate.neticm.edu.pl A common and primary fragmentation event observed in the low-energy CID spectra of many β-lactam antibiotics is the cleavage of the β-lactam ring. researchgate.net

Detailed research findings from various studies have identified several key fragment ions for Cephapirin, which are instrumental for both its qualitative identification and quantitative analysis. The primary fragmentation pathways involve the loss of the side chains attached to the 7-aminocephalosporanic acid (7-ACA) core.

A significant fragmentation pathway leads to the formation of a product ion at m/z 292.0 . This ion is frequently utilized for the quantification of Cephapirin due to its high specificity and intensity. The generation of this fragment corresponds to the neutral loss of the pyridinethione moiety from the C-3 side chain.

Another prominent product ion is observed at m/z 320.0 , which is often used as a qualifier ion in analytical methods. This fragment is formed through a different cleavage pathway, involving the opening of the β-lactam ring and subsequent rearrangements.

A smaller, but still significant, fragment is detected at m/z 181.0 . This ion can also serve as a qualifier and represents a portion of the core cephalosporin structure after the loss of both side chains.

The table below summarizes the key ions observed in the MS/MS spectrum of protonated Cephapirin.

Ion Type m/z Designation Proposed Fragmentation Pathway
Precursor Ion424.0[M+H]⁺Protonated Cephapirin molecule
Product Ion320.0QualifierResulting from the cleavage and rearrangement of the bicyclic core
Product Ion292.0QuantifierArises from the neutral loss of the pyridinethione side chain
Product Ion181.0QualifierRepresents a fragment of the 7-ACA core structure

The consistent and predictable nature of Cephapirin's fragmentation under controlled MS/MS conditions allows for the development of highly selective and sensitive analytical methods, such as multiple reaction monitoring (MRM), for its detection and quantification in various matrices. The elucidation of these fragmentation pathways is crucial for impurity profiling, metabolism studies, and ensuring the quality and safety of pharmaceutical formulations.

Cephapirin Chemical Synthesis and Derivatization Approaches

Synthetic Pathways of Cephalosporins (General Principles)

Cephalosporins are a class of β-lactam antibiotics characterized by a core molecular structure consisting of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org The foundation for the vast majority of semi-synthetic cephalosporins, including cephapirin (B1668819), is 7-aminocephalosporanic acid (7-ACA). acs.orgwikipedia.org This key intermediate is derived from the natural antibiotic Cephalosporin (B10832234) C, which is produced via fermentation by the fungus Acremonium chrysogenum. nih.govubbcluj.ro

The industrial production of 7-ACA from Cephalosporin C can be achieved through chemical or enzymatic hydrolysis. wikipedia.orgubbcluj.rorsc.org Once obtained, the 7-ACA nucleus serves as a versatile scaffold for chemical modification. nih.gov The synthesis of diverse cephalosporins is primarily achieved by introducing various side chains at two key positions:

C-7 of the β-lactam ring: Acylation of the amino group at this position significantly influences the antibacterial spectrum and potency of the resulting antibiotic. wikipedia.org

C-3 of the dihydrothiazine ring: Modifications at this position can alter the compound's pharmacokinetic properties, such as metabolism and duration of action. wikipedia.org

This modular approach allows for the creation of a wide array of cephalosporin derivatives with tailored biological activities and pharmacological profiles. ubbcluj.ro The general principle involves the chemical attachment of different acyl groups to the 7-amino position and the modification of the acetoxymethyl group at the 3-position of the 7-ACA core. wikipedia.orgnih.gov

Synthesis of Cephapirin Derivatives and Analogues

The synthesis of cephapirin itself is a prime example of the principles applied to the 7-ACA core. One established synthetic route involves a two-step process. First, 7-aminocephalosporanic acid (7-ACA) is treated with bromoacetyl bromide (or chloride) in the presence of a base like sodium bicarbonate to form 7-(α-bromoacetamido)cephalosporanic acid. acs.orgwikipedia.org Subsequently, this intermediate undergoes a nucleophilic substitution reaction where the bromine atom is displaced by 4-thiopyridine (also known as 4-mercaptopyridine). acs.orgwikipedia.org This reaction, typically conducted in a solvent like methylene chloride with a base such as triethylamine, yields 7-[α-(4-pyridylthio)acetamido]cephalosporanic acid, which is cephapirin. acs.org

The versatility of this synthetic strategy allows for the creation of various analogues. For instance, by using different isomers of mercaptopyridine, corresponding isomers of cephapirin can be synthesized, as detailed in the table below. acs.org

Starting MercaptopyridineResulting Cephapirin Isomer
4-Mercaptopyridine7-[α-(4-Pyridylthio)acetamido]cephalosporanic acid (Cephapirin)
3-Mercaptopyridine7-[α-(3-Pyridylthio)acetamido]cephalosporanic acid
2-Mercaptopyridine7-[α-(2-Pyridylthio)acetamido]cephalosporanic acid

Further derivatization can be achieved by modifying other parts of the molecule. For example, reacting cephapirin with methyl iodide can lead to the formation of 7-[α-(1-methyl-4-pyridylthio)acetamido]cephalosporanic acid betaine. acs.org Other approaches to creating novel analogues include introducing chemical tethers for conjugation or generating spirocyclic structures to explore new chemical space and biological activities. rsc.orged.ac.uk

Approaches to Synthesize Metal Complexes of Cephalosporins

The coordination chemistry of cephalosporins has been an area of significant research, driven by the observation that complexation with metal ions can modify their pharmacological properties. tandfonline.comnih.gov The synthesis of these metal complexes is generally straightforward. A common method involves reacting the cephalosporin antibiotic with a metal salt (e.g., chlorides of zinc, cadmium, manganese, copper, etc.) in a suitable solvent, often methanol. tandfonline.comajol.info The pH of the solution may be adjusted to facilitate complex formation. tandfonline.com The resulting metal complexes often precipitate from the solution and can be isolated by filtration. tandfonline.com These complexes are typically colored, stable in air, and often insoluble in water and common organic solvents but soluble in polar aprotic solvents like DMSO and DMF. ajol.infoingentaconnect.com

Spectroscopic Characterization of Novel Compounds

To elucidate the structure of these newly synthesized metal-cephalosporin complexes and confirm the coordination of the metal ion to the antibiotic ligand, various spectroscopic techniques are employed. nih.govingentaconnect.com

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for identifying the coordination sites. The spectra of the metal complexes are compared to that of the free cephalosporin ligand. Significant shifts, particularly in the stretching frequencies (ν) of the carbonyl (C=O) groups (β-lactam, amide, and carboxylate) and the amino (NH₂) group, indicate their involvement in chelation with the metal ion. researchgate.netmdpi.comnih.gov For example, a downward shift in the β-lactam C=O band suggests its participation in bonding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. ajol.info The spectra of the free ligands typically show absorption bands corresponding to π → π* and n → π* transitions. tandfonline.com Upon complexation, new bands may appear, often in the visible region, which are attributed to charge-transfer transitions between the ligand and the metal ion. tandfonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also confirm complex formation. The chemical shifts of protons near the coordination sites in the cephalosporin molecule are affected upon binding to a metal ion. For instance, the signals for protons on the β-lactam ring and the NH proton of the amide side chain may show noticeable shifts. tandfonline.comingentaconnect.com

The following table summarizes typical spectroscopic observations upon the formation of cephalosporin-metal complexes.

Spectroscopic TechniqueKey ObservationImplication
Infrared (IR) Shift in the stretching frequencies of C=O (β-lactam, amide, carboxylate) and N-H groups. researchgate.netnih.govThese functional groups are acting as donor sites, coordinating with the metal ion. researchgate.net
UV-Visible (UV-Vis) Appearance of new absorption bands, often assigned to charge-transfer (CT) transitions. tandfonline.commdpi.comConfirmation of complex formation and provides insight into the electronic structure and geometry. tandfonline.comajol.info
¹H NMR Shift in the signals of protons adjacent to potential donor atoms (e.g., NH, CH on β-lactam ring). ingentaconnect.comConfirms the binding sites of the ligand to the metal ion in solution. ingentaconnect.com
Evaluation of Enhanced Biological Efficacy of Derivatives

A primary motivation for synthesizing metal complexes of cephalosporins is the potential for enhanced biological activity. researchgate.netkurdishstudies.net Numerous studies have shown that the metal complexes of cephalosporins can exhibit greater antimicrobial efficacy against various bacterial strains compared to the parent antibiotics alone. ajol.inforesearchgate.net This enhancement is thought to arise from the chelation of the metal ion, which can alter properties such as cell permeability, allowing the drug to more effectively reach its target—the penicillin-binding proteins (PBPs) involved in cell wall synthesis. ingentaconnect.comkurdishstudies.net The complexation can also lead to modified toxicological profiles. nih.gov The evaluation is typically performed using standard microbiological assays to determine the minimum inhibitory concentration (MIC) of the complexes against a panel of Gram-positive and Gram-negative bacteria. ingentaconnect.com The results often reveal that the novel metal derivatives are more potent antibacterial agents than the free cephalosporin ligands. ajol.inforesearchgate.net

Laboratory Preparation of Cephapirin Metabolites for Research

For research, particularly in pharmacokinetic and analytical studies, pure forms of drug metabolites are required as reference standards. nih.gov The major metabolite of cephapirin is desacetylcephapirin (B1204039). drugbank.com This compound is formed by the in vivo hydrolysis of the acetyl group at the C-3 position of the cephapirin molecule, converting the acetoxymethyl group into a hydroxymethyl group. drugbank.comveeprho.com

Synthetic Preparation of Desacetylcephapirin for Analytical Standards

The laboratory preparation of desacetylcephapirin is essential for its use as an analytical standard in methods designed to quantify cephapirin and its residues, for example, in milk. nih.gov While detailed synthetic procedures are often proprietary, the chemical transformation is a straightforward deacetylation. This can be achieved through controlled hydrolysis of the ester linkage of the C-3 acetoxymethyl side chain of cephapirin. This process yields the corresponding primary alcohol, desacetylcephapirin. The purified product, often as a sodium salt, is then used as a certified reference material for the validation and calibration of analytical methods, such as high-performance liquid chromatography (HPLC). nih.govlgcstandards.comaxios-research.com The availability of this standard is crucial for ensuring the accuracy and reliability of analytical tests that monitor cephapirin levels in various matrices. veeprho.comaxios-research.com

Future Research Directions and Unanswered Questions in Cephapirin Research

Advancements in Antimicrobial Resistance Surveillance and Mitigation Strategies

The rise of antimicrobial resistance (AMR) necessitates a forward-thinking approach to both monitoring and combating resistance to cephapirin (B1668819). nih.gov Future research is increasingly focused on integrating innovative surveillance technologies and developing novel strategies to overcome resistance mechanisms.

Surveillance: Traditional surveillance systems often monitor resistance to older, commonly prescribed antibiotics and may not be equipped to detect emerging resistance to drugs like cephapirin in a timely manner. frontiersin.org A significant future direction involves the adoption of advanced genomic techniques. Whole-genome sequencing (WGS) of resistant pathogens is becoming a cornerstone of modern AMR surveillance, allowing for detailed tracking of resistance genes and plasmids. researchgate.netbohrium.com Innovations such as clinical and environmental metagenomics promise to revolutionize surveillance by providing a broader picture of the "resistome" in different settings without the need for culturing individual pathogens. researchgate.netbohrium.com Machine learning algorithms are also being developed to analyze vast genomic and epidemiological datasets, predicting outbreaks and identifying novel resistance patterns. researchgate.net There is a recognized need for a publicly led, decentralized surveillance system that can provide early alerts and transition to routine monitoring for newer and last-resort antibiotics, a model that could be adapted for established drugs facing new resistance threats. frontiersin.org

Mitigation Strategies: Beyond surveillance, research is actively exploring ways to counteract bacterial resistance. A key area is the development of adjuvants—non-antibiotic compounds that can be co-administered with cephapirin to restore its efficacy. This includes inhibitors of β-lactamase enzymes, which are a primary mechanism of resistance against cephalosporins, and efflux pump inhibitors that prevent bacteria from expelling the antibiotic. frontiersin.orgmdpi.com Another promising avenue is phage therapy, which uses bacteriophages to specifically target and kill antibiotic-resistant bacteria. frontiersin.org Combining phage therapy with antibiotics has shown potential in reducing the development of resistance. frontiersin.org Furthermore, strategies that focus on inhibiting bacterial evolvability or using sequential antibiotic treatments to "steer" evolution towards susceptibility are being investigated. frontiersin.org

Mitigation StrategyMechanism of ActionPotential Application with Cephapirin
β-Lactamase Inhibitors Block the activity of enzymes that degrade the β-lactam ring of cephapirin. mdpi.comCombination therapy to restore cephapirin's effectiveness against β-lactamase-producing bacteria.
Efflux Pump Inhibitors Prevent bacteria from pumping cephapirin out of the cell, increasing its intracellular concentration. frontiersin.orgCo-administration to overcome resistance in bacteria that utilize efflux pumps.
Phage Therapy Utilizes viruses (bacteriophages) that specifically infect and kill bacteria. frontiersin.orgA complementary treatment to target cephapirin-resistant strains directly.
Inhibiting Evolvability Targets bacterial stress-response pathways that lead to mutagenesis and resistance development. frontiersin.orgA prophylactic approach to prevent the emergence of resistance during cephapirin therapy.

Comprehensive Environmental Risk Assessment of Cephapirin and its Transformation Products

The environmental fate of antibiotics is a growing concern due to their potential to drive antimicrobial resistance and exert ecotoxicological effects. nih.gov Cephapirin, like other pharmaceuticals, can enter the environment through various pathways, posing risks that are not yet fully understood. nih.gov

Future research must focus on a comprehensive environmental risk assessment (ERA) that considers not only the parent cephapirin compound but also its transformation products (TPs). TPs, which are formed through processes like hydrolysis or biodegradation, can sometimes be as, or even more, biologically active or toxic than the original drug. acs.orgnih.gov A significant knowledge gap exists regarding the identity, occurrence, and potential impacts of cephapirin's TPs in aquatic and terrestrial ecosystems. nih.gov

A predictive environmental risk assessment framework involves calculating the ratio between the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC). mdpi.com A risk is indicated when this ratio, or risk quotient (RQ), exceeds a certain threshold. mdpi.com Future studies need to generate robust data on the ecotoxicity of cephapirin and its TPs towards various aquatic organisms (e.g., algae, invertebrates, fish) to establish reliable PNEC values. acs.orgnih.gov These assessments should also evaluate the potential for these compounds to promote AMR in environmental bacteria, a critical aspect of the One Health approach which recognizes the interconnectedness of human, animal, and environmental health. acs.orgnih.gov

Assessment AreaKey Research QuestionFuture Direction
Occurrence & Fate What are the concentrations of cephapirin and its TPs in wastewater, surface water, and soil?Develop sensitive analytical methods for environmental monitoring and conduct long-term fate and transport studies.
Ecotoxicology What are the toxic effects of cephapirin and its TPs on non-target environmental organisms?Perform standardized ecotoxicity testing on a range of species to determine PNEC values. acs.orgnih.gov
AMR Promotion Do sub-lethal environmental concentrations of cephapirin and its TPs select for resistant bacteria?Investigate the potential for environmental exposure to promote the emergence and spread of resistance genes. acs.org
Mixture Toxicity What are the combined effects of cephapirin, its TPs, and other co-occurring pollutants?Conduct studies on the toxicity of environmentally relevant chemical mixtures. nih.gov

Development of Novel Analytical Techniques for Trace-Level Analysis

Detecting and quantifying cephapirin and its metabolites at very low concentrations in complex matrices like environmental samples or biological fluids is a significant analytical challenge. nih.govmdpi.com The development of more advanced analytical techniques is crucial for environmental risk assessment, and pharmaceutical quality control.

Current methods often rely on High-Performance Liquid Chromatography (HPLC). nih.gov However, the future lies in coupling liquid chromatography with mass spectrometry, particularly ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS). This technique offers superior sensitivity and specificity, enabling the detection of cephapirin at parts-per-billion (ppb) levels. nih.gov A recently developed UHPLC-MS/MS method demonstrated a lowest limit of detection of 0.15 ppb and a lowest limit of quantification of 0.4 ppb for cephapirin, showcasing its suitability for trace-level analysis in pharmaceutical cleaning validation. nih.gov

Another critical area for advancement is in sample preparation. chromatographyonline.com Traditional methods can be cumbersome and time-consuming. nih.gov Research is moving towards novel microextraction and miniaturized extraction techniques that align with the principles of Green Analytical Chemistry. mdpi.com These include sorbent-based approaches like solid-phase microextraction (SPME) and fabric phase sorptive extraction (FPSE), as well as liquid-based methods like dispersive liquid-liquid microextraction (DLLME). mdpi.comchromatographyonline.com The development of new "smart materials" such as molecularly imprinted polymers (MIPs) and metal-organic frameworks (MOFs) as extraction sorbents holds promise for achieving highly selective and efficient extraction of cephapirin from complex samples. mdpi.com

Deeper Elucidation of Structure-Activity Relationships for Enhanced Efficacy and Stability

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing better drugs. For cephapirin, like all cephalosporins, future research will aim to provide a more detailed map of its SAR to guide the development of derivatives with enhanced antibacterial potency, a broader spectrum of activity, and improved chemical stability.

The core structure of a cephalosporin (B10832234) consists of a β-lactam ring fused to a dihydrothiazine ring. Key positions for modification that significantly impact its properties are the C-7 acylamino side chain and the C-3 substituent. auburn.edu

C-7 Acylamino Side Chain: This group is crucial for determining the antibacterial spectrum and resistance to β-lactamases. auburn.edunih.gov For first-generation cephalosporins like cephapirin, the side chain confers good activity against Gram-positive bacteria. nih.gov Future research will involve synthesizing and testing novel side chains to potentially expand activity against resistant Gram-negative bacteria while maintaining Gram-positive potency.

C-3 Substituent: This position influences the compound's pharmacokinetic properties and metabolic stability. auburn.edu The acetoxymethyl group at C-3 in some cephalosporins, for instance, is prone to hydrolysis by esterase enzymes, leading to a less active metabolite. Cephapirin's (pyridinium-4-yl)thiomethyl group at C-3 contributes to its specific activity and stability profile. Deeper investigation into how modifications at this site affect metabolic pathways, protein binding, and half-life is a key area for future study. auburn.edu

β-Lactam Ring: The integrity and reactivity of this ring are essential for antibacterial activity. While less reactive than in penicillins, its stability is a critical factor. auburn.edunih.gov Studies exploring how remote structural modifications influence the electronic properties and stability of the β-lactam ring could lead to more robust and effective molecules.

Exploration of New Synthetic Modifications and Their Biological Implications

Building on a deeper understanding of SAR, the next logical step is the rational design and synthesis of new cephapirin analogs. The goal of these synthetic modifications is to address current clinical challenges, such as overcoming resistance and improving therapeutic profiles.

Future research will likely focus on several key strategies:

Hybrid Molecules: One promising approach is the creation of hybrid compounds that combine the cephapirin scaffold with other pharmacophores. mdpi.com For example, linking cephapirin to a molecule known to inhibit a bacterial virulence factor or a resistance mechanism could result in a dual-action antibiotic with enhanced efficacy.

Prodrugs: To improve properties like oral bioavailability, prodrugs of cephapirin could be developed. This involves modifying the molecule, often at the 2-carboxyl group, to create a derivative that is inactive but is converted to the active cephapirin form inside the body. auburn.edunih.gov

Targeted Modifications to Overcome Resistance: As specific resistance mechanisms are identified through advanced surveillance, synthetic chemists can design modifications to circumvent them. For instance, if resistance is due to a mutation in a penicillin-binding protein (PBP), modifications could be made to the C-7 side chain to restore binding affinity. auburn.edu

Chemical and Biological Tools: The synthesis of modified cephapirin analogs is not only for developing new drugs but also for creating research tools. For example, attaching fluorescent tags or biotin (B1667282) labels to the cephapirin molecule can help in studying its mechanism of action, cellular uptake, and interaction with bacterial targets in greater detail. mdpi.com The application of advanced synthetic biology tools, such as the CRISPR-Cas system, could also be used to engineer microbial strains to produce novel cephalosporin precursors, opening up new avenues for structural diversification. nih.gov

Ultimately, the exploration of new synthetic modifications, guided by detailed SAR studies, represents a critical frontier in the effort to extend the useful life of cephapirin and develop the next generation of cephalosporin antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.